Propionyl-L-Carnitine Exhibits a 17-Fold Lower Cmax and 2.3-Fold Shorter Half-Life than L-Carnitine Following Oral Administration
In a head-to-head pharmacokinetic study of 12 healthy volunteers receiving a single 2.0 g oral dose of liquid L-carnitine, the maximum plasma concentration (Cmax) of the resulting propionyl-L-carnitine (PLC) was 5.08 ± 3.08 µmol/L, compared to 84.7 ± 25.2 µmol/L for L-carnitine (LC) and 12.9 ± 5.5 µmol/L for acetyl-L-carnitine (ALC) (P < 0.01 for both comparisons) [1]. The elimination half-life of PLC was 25.7 ± 30.3 h, which was significantly shorter than the half-life of LC (60.3 ± 15.0 h) and ALC (35.9 ± 28.9 h) (P < 0.01) [1]. The 24‑hour accumulated urinary excretion of PLC was 61.3 ± 37.8 µmol, compared to 613.5 ± 161.7 µmol for LC and 368.3 ± 134.8 µmol for ALC [1].
| Evidence Dimension | Maximum plasma concentration (Cmax) after single 2.0 g oral L-carnitine dose |
|---|---|
| Target Compound Data | 5.08 ± 3.08 µmol/L (PLC) |
| Comparator Or Baseline | 84.7 ± 25.2 µmol/L (LC); 12.9 ± 5.5 µmol/L (ALC) |
| Quantified Difference | PLC Cmax is 16.7-fold lower than LC; 2.5-fold lower than ALC; PLC half-life is 2.3-fold shorter than LC |
| Conditions | Healthy volunteers (n=12), single oral 2.0 g L-carnitine administration, plasma concentrations measured by HPLC |
Why This Matters
The substantially lower systemic exposure and shorter half-life of PLC necessitate distinct dosing considerations; PLC cannot be dose‑matched to LC or ALC based on mass equivalence, and procurement specifications must account for these PK differences when designing in vivo studies or clinical protocols.
- [1] Cao Y, Wang YX, Liu CJ, Wang LX, Han ZW, Wang CB. Comparison of pharmacokinetics of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine after single oral administration of L-carnitine in healthy volunteers. Clin Invest Med. 2009;32(1):E13-9. PMID: 19178874. View Source
